molecular formula C19H23NO3S B2457473 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine CAS No. 946383-69-3

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine

Cat. No.: B2457473
CAS No.: 946383-69-3
M. Wt: 345.46
InChI Key: VKACXJMCOMGVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with phenyl and sulfonyl groups. This compound is known for its versatility in scientific research, particularly in the fields of chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The phenyl groups enhance the compound’s hydrophobic interactions, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-((4-propylphenyl)sulfonyl)morpholine is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to its simpler analogs.

Properties

IUPAC Name

2-phenyl-4-(4-propylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-6-16-9-11-18(12-10-16)24(21,22)20-13-14-23-19(15-20)17-7-4-3-5-8-17/h3-5,7-12,19H,2,6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKACXJMCOMGVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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